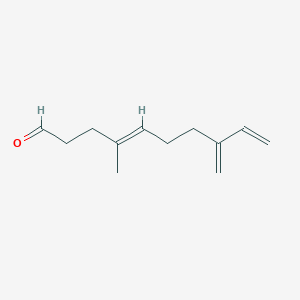
Dichloro-BPF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro-BPF can be synthesized through several methods. One common approach involves the chlorination of bisphenol F. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro-BPF undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like hydroxide ions in an aqueous medium.
Major Products Formed
Oxidation: Formation of dichloroquinone derivatives.
Reduction: Formation of dichlorohydroxybenzyl derivatives.
Substitution: Formation of substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Dichloro-BPF has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular processes.
Industry: Used in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of Dichloro-BPF involves its interaction with cellular receptors and enzymes. It can bind to estrogen receptors, mimicking the effects of natural hormones and disrupting normal hormonal functions. This interaction can lead to changes in gene expression and cellular signaling pathways, affecting various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A (BPA): A widely used industrial chemical with similar structural properties but different substitution patterns.
Bisphenol S (BPS): Another bisphenol derivative with sulfur atoms instead of chlorine.
Bisphenol F (BPF): The parent compound of Dichloro-BPF, without the chlorine substitutions.
Uniqueness
This compound is unique due to its specific chlorine substitutions, which confer distinct chemical and biological properties. These substitutions can affect its reactivity, toxicity, and interaction with biological systems, making it a compound of interest for specialized applications.
Eigenschaften
Molekularformel |
C13H10Cl2O2 |
|---|---|
Molekulargewicht |
269.12 g/mol |
IUPAC-Name |
2,6-dichloro-4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-11-6-9(7-12(15)13(11)17)5-8-1-3-10(16)4-2-8/h1-4,6-7,16-17H,5H2 |
InChI-Schlüssel |
ZNQVFXGEJBVZRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC(=C(C(=C2)Cl)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



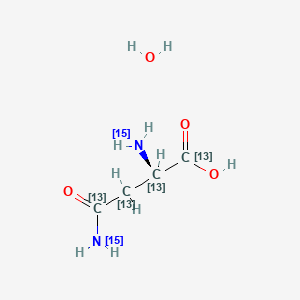
![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)


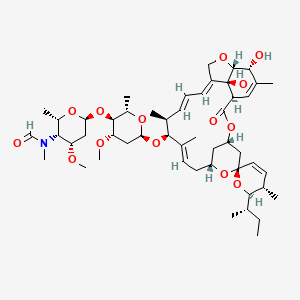

![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
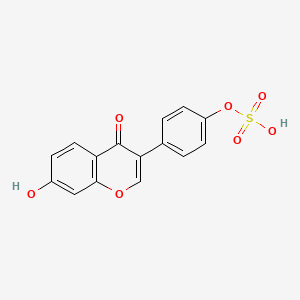
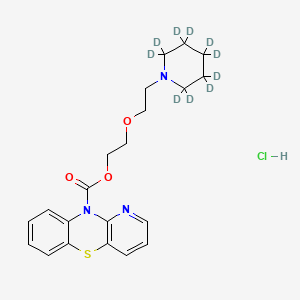
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)

